molecular formula C9H12N2O3 B2892116 2-Isopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid CAS No. 949739-54-2

2-Isopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B2892116
CAS No.: 949739-54-2
M. Wt: 196.206
InChI Key: RJZSTYHUMGUVDS-UHFFFAOYSA-N
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Description

2-Isopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.206. The purity is usually 95%.
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Biological Activity

2-Isopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly as an enzyme inhibitor and its implications in therapeutic applications. This compound belongs to a class of dihydropyrimidines, which are known for their diverse biological properties.

Chemical Structure and Properties

The molecular formula for this compound is C9H12N2O3C_9H_{12}N_2O_3. Its structure features a pyrimidine ring with various substituents that contribute to its biological activity.

PropertyValue
Molecular Weight196.21 g/mol
IUPAC NameThis compound
CAS Number949739-54-2

The primary mechanism of action for this compound involves its role as an inhibitor of xanthine oxidase (XO) . This enzyme is crucial in the metabolism of purines, leading to the production of uric acid. By inhibiting XO, the compound effectively reduces uric acid levels in the body, which is beneficial in conditions like gout and hyperuricemia.

Binding Interactions

The compound interacts with key residues in the active site of XO through:

  • Hydrogen bonds
  • Hydrophobic interactions

Notable residues involved include Glu802 and Arg880, which are critical for the enzymatic activity of XO. This interaction leads to a decrease in oxidative stress by reducing the formation of reactive oxygen species (ROS) .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. By inhibiting XO, it decreases oxidative stress within cells, potentially leading to reduced cellular damage and improved function .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Anticancer Potential

Recent studies suggest that derivatives of pyrimidines, including this compound, may possess anticancer activity. The inhibition of certain pathways involved in cancer cell proliferation has been observed, although specific studies on this compound are still limited .

Case Studies and Research Findings

  • Xanthine Oxidase Inhibition :
    • A study demonstrated that this compound significantly inhibited XO activity in vitro with an IC50 value indicative of strong inhibitory potential .
  • Antioxidant Evaluation :
    • In laboratory settings, this compound showed a reduction in oxidative stress markers when tested against various cell lines exposed to oxidative agents . The antioxidant activity was comparable to established antioxidant standards.
  • In Vivo Studies :
    • Preliminary animal studies indicated that administration of this compound led to a marked decrease in serum uric acid levels and improved renal function in models of hyperuricemia .

Properties

IUPAC Name

4-methyl-6-oxo-2-propan-2-yl-1H-pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-4(2)7-10-5(3)6(9(13)14)8(12)11-7/h4H,1-3H3,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZSTYHUMGUVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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